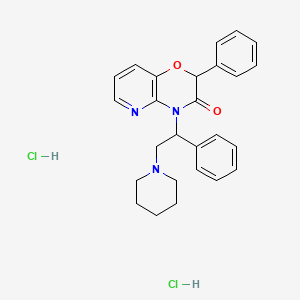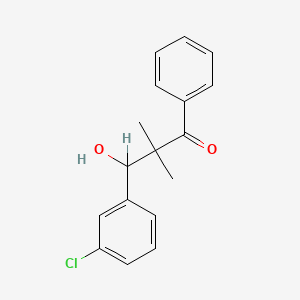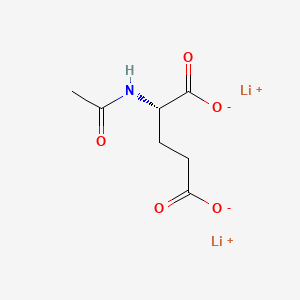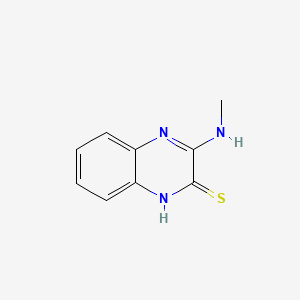
3-Quinoxalinethiol, 2-amino-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinoxalinethiol, 2-amino-N-methyl- is a nitrogen-containing heterocyclic compound. . The compound’s structure consists of a quinoxaline ring with a thiol group at the third position, an amino group at the second position, and a methyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinoxalinethiol, 2-amino-N-methyl- can be achieved through various methods. . The reaction conditions typically involve refluxing in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Microwave-assisted synthesis and phase-transfer catalysis are some of the techniques employed to enhance yield and reduce reaction time .
化学反应分析
Types of Reactions
3-Quinoxalinethiol, 2-amino-N-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, reduced quinoxaline derivatives, and substituted quinoxaline compounds .
科学研究应用
3-Quinoxalinethiol, 2-amino-N-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 3-Quinoxalinethiol, 2-amino-N-methyl- involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. It can also intercalate into DNA, disrupting its function and leading to cell death .
相似化合物的比较
Similar Compounds
Similar compounds include quinoxaline derivatives such as:
Quinoxaline: The parent compound with a basic quinoxaline structure.
Quinazoline: A similar nitrogen-containing heterocyclic compound.
Cinnoline: Another isomeric form with a different arrangement of nitrogen atoms.
Uniqueness
3-Quinoxalinethiol, 2-amino-N-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiol group enhances its ability to form disulfides, while the amino group allows for various substitution reactions, making it a versatile compound in synthetic chemistry .
属性
CAS 编号 |
54253-31-5 |
|---|---|
分子式 |
C9H9N3S |
分子量 |
191.26 g/mol |
IUPAC 名称 |
3-(methylamino)-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C9H9N3S/c1-10-8-9(13)12-7-5-3-2-4-6(7)11-8/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI 键 |
YAWXXIUFHZKRIW-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC2=CC=CC=C2NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


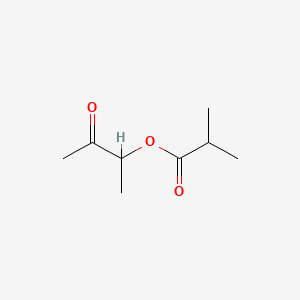


![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)
